5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is classified as a heterocyclic compound containing both sulfur and nitrogen in its structure. It is part of the benzimidazole family, which is known for various biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is , indicating the presence of difluoromethoxy and thiol functional groups within its structure .
The synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol typically involves several steps:
The molecular structure of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol features:
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol can participate in various chemical reactions:
The mechanism of action for compounds like 5-(difluoromethoxy)-1H-benzimidazole-2-thiol often involves:
Key physical and chemical properties include:
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol has several notable applications:
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by the molecular formula C₈H₆F₂N₂OS and a molecular weight of 216.21 g/mol [1] [2] [9]. The compound features a benzimidazole core—a fused bicyclic system comprising a benzene ring condensed with an imidazole ring—substituted at the 5-position with a difluoromethoxy group (–OCF₂H) and at the 2-position with a thiol (–SH) moiety [5] [9]. This molecular architecture contributes to its unique physicochemical properties, including a predicted density of 1.52±0.1 g/cm³ and a melting point range of 239–243°C [9]. The presence of the highly electronegative fluorine atoms influences electron distribution, while the thiol group enables nucleophilic reactivity and potential tautomerism to a thione form [5] [7].
Table 1: Nomenclature and Identifiers of 5-(Difluoromethoxy)-1H-Benzimidazole-2-Thiol
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol |
CAS Registry Number | 97963-62-7 |
Common Synonyms | Pantoprazole Sodium Impurity C; 5-(Difluoromethoxy)-2-mercaptobenzimidazole; 2-Mercapto-5-difluoromethoxy-1H-benzimidazole |
SMILES Notation | FC(F)Oc1ccc2[nH]c(S)nc2c1 |
InChI Key | HJMVPNAZPFZXCP-UHFFFAOYSA-N |
MDL Number | MFCD00467504 |
The compound exhibits multiple naming conventions in scientific literature and commercial catalogs, reflecting its functional groups and pharmacological significance. Alternative names include Pantoprazole Related Compound C (USP designation) and Pantoprazole Sodium Sesquihydrate Impurity C (EP designation) [2] [9]. Its LogP value of 2.03 indicates moderate lipophilicity, influencing solubility behavior and chromatographic retention [5].
The synthesis and exploration of substituted benzimidazoles gained substantial momentum in the late 20th century with the development of proton pump inhibitors (PPIs). Within this framework, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol emerged as a critical intermediate in the 1980s–1990s during the optimization of antigastric ulcer agents [2] [7]. Its significance stems from the strategic incorporation of fluorine—a element rarely abundant in natural products—to modulate bioavailability and metabolic stability. The difluoromethoxy group (–OCF₂H) represented a synthetic challenge due to the sensitivity of carbon-fluorine bonds and the need for specialized fluorination reagents .
Early synthetic routes relied on two-step cyclization methods starting from 4-(difluoromethoxy)benzene-1,2-diamine. These involved carbon disulfide-mediated ring closure under alkaline conditions at elevated temperatures (80–100°C), often requiring extended reaction times (6–8 hours) and yielding variable purity . A significant advancement was documented in a 2013 patent (CN103539746A), which optimized the condensation using potassium hydroxide as the base in solvent systems like methanol/water, improving yields to >85% while reducing reaction temperatures to 60–65°C .
Table 2: Evolution of Synthetic Methods for 5-(Difluoromethoxy)-1H-Benzimidazole-2-Thiol
Synthetic Approach | Reaction Conditions | Catalyst/Base | Yield (%) | Reference |
---|---|---|---|---|
Traditional Cyclization | CS₂, 80–100°C, 6–8h | NaOH/K₂CO₃ | 60–75 | |
Improved Alkaline Cyclization | CS₂, 60–65°C, 4–5h | KOH | >85 | |
One-Pot Multicomponent | TBTU, DMF, rt | DIPEA | Moderate (not quantified) | [6] |
Contemporary research focuses on innovative coupling strategies, exemplified by the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to construct benzimidazole–thiazinone derivatives at room temperature. This method facilitates nucleophilic attack by the thiol group on activated carbonyls, enabling complex heterocyclic architectures [6]. The compound’s stability requires careful handling, with recommended storage at ≤–20°C under anhydrous conditions to prevent hydrolysis or oxidation [4] [9].
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol occupies a pivotal niche as a pharmacophore building block and reference impurity in drug quality control. Its primary pharmaceutical application is in synthesizing pantoprazole—a proton pump inhibitor prescribed for gastroesophageal reflux disease and peptic ulcers. As Pantoprazole Related Compound C, it serves as a certified reference material (CRM) for monitoring impurities during drug manufacturing according to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards [2] [7] [9]. High-purity grades (>97%) are commercially available specifically for analytical applications, with 20 mg USP reference standards priced at approximately $1,380 [9].
The compound’s reactivity enables diverse molecular transformations:
These properties underpin its utility in designing novel bioactive molecules. Recent applications include synthesizing tricyclic benzimidazole–thiazinone derivatives via TBTU-mediated coupling with trans-cinnamic acids. These hybrids exhibit moderate antimicrobial activity, with lead compound CS4 showing inhibition against Pseudomonas aeruginosa and Escherichia coli at 256 μg/mL and 512 μg/mL, respectively [6]. The structural resemblance to privileged heterocyclic scaffolds positions this compound as a versatile template for developing enzyme inhibitors and receptor modulators.
Table 3: Commercial Availability and Research Applications
Application Context | Specifications | Sources |
---|---|---|
Pharmaceutical Impurity Standard | USP/EP certified; >95% purity | LGC Standards; Sigma-Aldrich [2] [7] |
Organic Synthesis Intermediate | 97–98% purity; neat format | Sielc Technologies; BLD Pharmatech [4] [5] |
Antimicrobial Hybrid Scaffold | Reactant for benzimidazole-thiazinones | Antibiotics research [6] |
Analytical Reference | HPLC/MS compatible; -20°C storage | ChemicalBook suppliers [9] |
Physicochemical characterization reveals features critical to drug development: moderate lipophilicity (LogP=2.03) and solubility in dimethyl sulfoxide (DMSO) and methanol. Reverse-phase HPLC analysis on Newcrom R1 columns utilizes mobile phases containing acetonitrile/water/phosphoric acid, enabling pharmacokinetic studies and preparative isolation [5]. The compound’s stability under refrigeration and sensitivity to oxidation necessitate cold-chain transportation for commercial distribution [4]. As medicinal chemistry explores increasingly complex heterocyclic systems, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol remains a structurally adaptable candidate for targeted drug design.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9